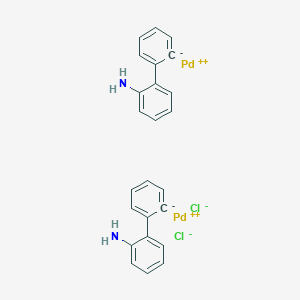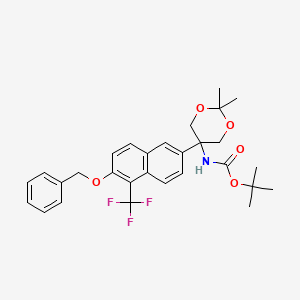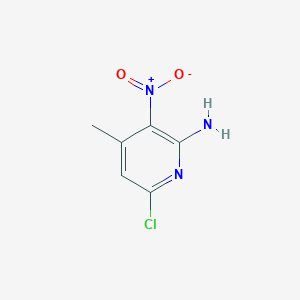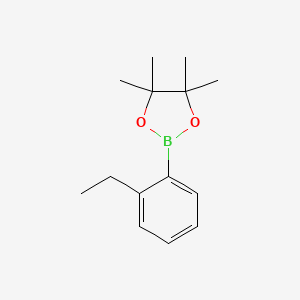
5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine
Vue d'ensemble
Description
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C10H11ClN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is 226.66 . Its structure can be represented by the SMILES stringCOC(OC)c1c(Cl)cnc2[nH]ccc12 . Physical and Chemical Properties Analysis
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a solid substance . Its flash point is not applicable .Applications De Recherche Scientifique
Herbicidal Applications
The structural analogs of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine, such as dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, demonstrate varied biological properties. Specifically, chloro analogs of these compounds have been studied for their herbicidal activities. The positioning of the chlorine atom on the pyridine ring influences their herbicidal effectiveness, with different analogs showing varying degrees of post-emergence and pre-emergence herbicide activities. Molecular modeling techniques have been used to predict and understand these activities, indicating the potential of this compound in the field of agricultural chemistry (Andrea et al., 1990).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel compounds. For instance, research into the synthesis of dimethoxypyrimidines and uracils with unique C-5 substituents involves derivatives of 5-iodo-2,4-dimethoxypyrimidine, which may be related to the structure of this compound. Such compounds have potential applications in the development of new pharmaceuticals and chemicals (Kundu & Chaudhuri, 1991).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activity. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with a similar dimethoxybenzyl group, has shown significant activity against certain types of cancer in animal models. This indicates the potential of related compounds in cancer research (Grivsky et al., 1980).
Molecular Structure Studies
Studies on the molecular structure of compounds similar to this compound, such as pyrimidines and pyridines, have provided insights into their chemical behavior and potential applications. The detailed analysis of the molecular structures, including the hydrogen bonding patterns, helps in understanding the reactivity and stability of these compounds, which is crucial for their practical applications (Rajam et al., 2017).
Development of Antibiotics
Derivatives of this compound have been used in the synthesis of macrocyclic antibiotics. For instance, a study demonstrated the synthesis of the central skeleton of GE 2270 A, a macrocyclic antibiotic, using a compound similar to this compound as an intermediate. This showcases the potential use of such compounds in the development of new antibiotics (Okumura et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4/c1-13-8-7(10(15-3)16-4)6(11)5-12-9(8)14-2/h5,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQJYWSZCTUPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


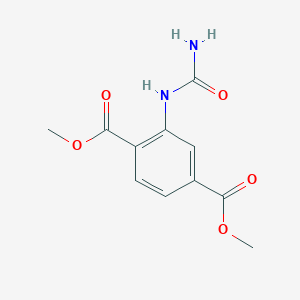
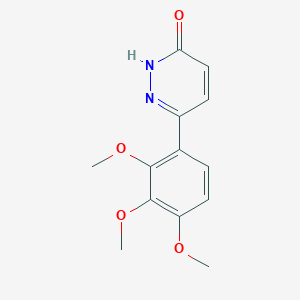
![2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1455030.png)
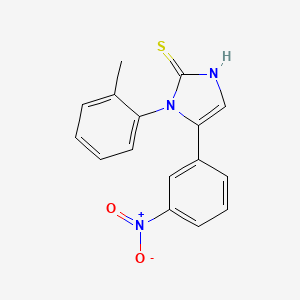
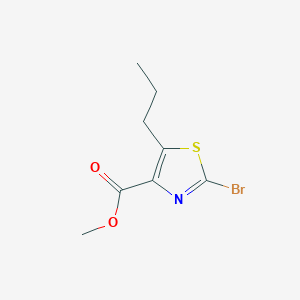
![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)
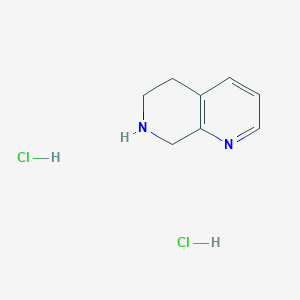
![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)
